molecular formula C9H12N2O2 B1484829 1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol CAS No. 2165985-34-0

1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol

Cat. No.: B1484829
CAS No.: 2165985-34-0
M. Wt: 180.2 g/mol
InChI Key: KVXIFPXLSNKHHS-RNFRBKRXSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products they produce .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research on dihydropyridines and their derivatives, such as those mentioned in studies by Lei et al. (2013) and others, demonstrates their significance in the synthesis of multifunctionalized heterocycles. These compounds serve as key intermediates in the production of various pharmacologically relevant molecules. The synthetic versatility of dihydropyridines allows for the generation of compounds with potential applications in medicinal chemistry, highlighting their importance in drug discovery and development (Lei et al., 2013).

Medicinal Chemistry Applications

The synthesis of imino and amino sugars from stereospecific cyclization of dihydroxy-β-amino esters, as researched by Davies et al. (2014), showcases the application of dihydropyridine derivatives in the asymmetric synthesis of biologically significant molecules. These compounds have implications in the design of novel therapeutic agents, further emphasizing the role of dihydropyridine derivatives in addressing various health conditions (Davies et al., 2014).

Catalysis and Material Science

The development of bis(imino)pyridine iron catalysts for selective hydrosilylation processes, as investigated by Atienza et al. (2012), is another domain where dihydropyridine derivatives find application. Such catalysts are pivotal in the manufacture of materials with specific properties, such as low rolling resistance tires, demonstrating the compound's utility beyond pharmaceuticals into material science and engineering (Atienza et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to produce a certain effect. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact. Safety data sheets (SDSs) are often used to communicate this information .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include further synthesis and characterization studies, testing the compound’s biological activity, or developing new applications for the compound .

Properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]-2-iminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9-8(13)2-1-5-11(9)6-3-4-7(6)12/h1-2,5-7,10,12-13H,3-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXIFPXLSNKHHS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CC=C(C2=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=CC=C(C2=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Reactant of Route 3
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Reactant of Route 4
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Reactant of Route 5
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Reactant of Route 6
1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol

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